molecular formula C11H15NO2 B13516883 methyl5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

methyl5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B13516883
M. Wt: 193.24 g/mol
InChI Key: DPBWESRCHYYNRM-UHFFFAOYSA-N
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Description

    Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: is a heterocyclic compound with an indole ring system. It contains a methyl ester group at the 2-position and a methyl group at the 5-position.

  • The indole moiety is a prevalent structural motif found in various natural products, pharmaceuticals, and biologically active compounds. Its significance lies in its diverse biological properties and applications .
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The products formed will vary based on the specific reaction conditions.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

      Similar Compounds: Other indole derivatives, such as indole-3-acetic acid (a plant hormone) and related pharmaceuticals, share the indole core structure.

    Biological Activity

    Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

    Chemical Structure and Properties

    Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is characterized by a bicyclic structure derived from indole. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2 and it has a molecular weight of 193.24 g/mol . The compound features a tetrahydroindole framework with a carboxylate ester functional group, which contributes to its biological activity.

    Biological Activities

    Research indicates that methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits several biological activities:

    • Antiviral Properties : Studies have shown that this compound can inhibit viral replication by interacting with specific viral enzymes .
    • Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
    • Antimicrobial Effects : The compound exhibits inhibitory activity against certain bacteria and fungi, indicating its potential use in treating infectious diseases .

    The mechanism of action for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves interactions with various molecular targets:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication .
    • Receptor Binding : Its indole structure allows for π-π interactions and hydrogen bonding with biological receptors, enhancing its binding affinity .

    Comparative Analysis with Similar Compounds

    To understand the unique properties of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, it is useful to compare it with other indole derivatives:

    Compound NameStructure TypeUnique Features
    Methyl indole-6-carboxylateIndole derivativeLacks tetrahydro saturation
    Methyl 5-methoxy-1H-indole-2-carboxylateIndole derivativeContains a methoxy group; potential for increased solubility
    4,5,6,7-Tetrahydroindol-4-oneTetrahydroindoleContains a ketone functionality; known for medicinal properties
    N-(2-hydroxyphenyl)-methyl indole derivativesIndole derivativeFunctionalized at different positions; varying biological activity

    These comparisons highlight the unique substitution pattern of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate that may confer specific biological activities.

    Case Studies and Research Findings

    Recent studies have provided insights into the biological efficacy of this compound:

    • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate on human cancer cell lines. Results indicated significant growth inhibition at low micromolar concentrations .
    • Antiviral Activity Assessment : Research conducted by the National Institutes of Health demonstrated that this compound effectively inhibited the replication of certain viruses in vitro. Specific IC50 values were determined to quantify its potency .
    • Antimicrobial Testing : In a study assessing antimicrobial properties against common pathogens, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

    Properties

    Molecular Formula

    C11H15NO2

    Molecular Weight

    193.24 g/mol

    IUPAC Name

    methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

    InChI

    InChI=1S/C11H15NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h6-7,12H,3-5H2,1-2H3

    InChI Key

    DPBWESRCHYYNRM-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCC2=C(C1)C=C(N2)C(=O)OC

    Origin of Product

    United States

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